![molecular formula C16H15NO4 B7539404 Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate](/img/structure/B7539404.png)
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMFDIC, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMFDIC is a heterocyclic compound that contains both an indole and a furan ring in its structure.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of various signaling pathways. It has also been shown to possess anti-angiogenic properties, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is a novel organic compound with promising applications in medicinal chemistry. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the development of new cancer therapies and treatments for pain and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multistep reaction sequence involving the condensation of 3-methylfuran-2-carboxylic acid with methyl anthranilate, followed by a cyclization reaction using trifluoroacetic acid. The final product is obtained by treating the intermediate with methyl iodide and sodium hydride in DMF.
Eigenschaften
IUPAC Name |
methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-6-8-21-14(10)15(18)17-7-5-11-9-12(16(19)20-2)3-4-13(11)17/h3-4,6,8-9H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGJUOCRHVMDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.